molecular formula C8H3BrF4O B119248 1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone CAS No. 150698-74-1

1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone

Cat. No.: B119248
CAS No.: 150698-74-1
M. Wt: 271.01 g/mol
InChI Key: SFVGYPOXYKGQCG-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone is an organic compound with the molecular formula C8H4BrF4O It is a derivative of acetophenone, featuring bromine and fluorine substituents on the phenyl ring and a trifluoromethyl group attached to the carbonyl carbon

Preparation Methods

Chemical Reactions Analysis

1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets:

Properties

IUPAC Name

1-(3-bromo-4-fluorophenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O/c9-5-3-4(1-2-6(5)10)7(14)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVGYPOXYKGQCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(F)(F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80601574
Record name 1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150698-74-1
Record name 1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Bromo-4',2,2,2-tetrafluoroacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6.4 g (0.023 mol) of 2,2,2-trifluoro-1-(3-bromo-4-fluorophenyl)ethanol and 0.4 g (0.0012 mol) of tetrabutylammonium hydrogen sulfate are dissolved in 100 ml of methylene chloride at room temperature. 14.4 ml (0.028 mol) of an approximately 12% strength sodium hypochlorite solution are metered in within 15 minutes with vigorous stirring and the mixture is stirred for a further 4 hours during which the reaction temperature rises to 27° C. The reaction mixture is added to 100 ml of water, the phases are separated, the aqueous phase is extracted several times with methylene chloride and the combined organic phases are washed with saturated aqueous sodium chloride solution. After drying the organic phase with sodium sulfate, the volatiles are distilled off. Following distillation of the crude product in a kugelrohr (0.5 mbar, 80°-100° C. bath temperature), 3.9 g (61.5% of theory) of 2-bromo-4-trifluoroacetylfluorobenzene are obtained. nD20 : 1.4905.
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

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